molecular formula C15H13ClN4 B3242352 N4-[(4-chlorophenyl)methyl]quinazoline-2,4-diamine CAS No. 1509890-90-7

N4-[(4-chlorophenyl)methyl]quinazoline-2,4-diamine

Cat. No.: B3242352
CAS No.: 1509890-90-7
M. Wt: 284.74
InChI Key: OGLCWGIUVQHPPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-[(4-chlorophenyl)methyl]quinazoline-2,4-diamine is a synthetic small molecule belonging to the class of N2,N4-disubstituted quinazoline-2,4-diamines, which are recognized as privileged scaffolds in medicinal chemistry for their diverse biological activities . This compound is of significant interest in early-stage pharmacological research, particularly in the fields of infectious diseases and cardiovascular biology. In infectious disease research, this structural motif has shown promising antileishmanial activity . Visceral leishmaniasis is a neglected parasitic disease with a high fatality rate if left untreated, creating an urgent need for new, orally active therapeutics . Compounds within this class, especially those featuring specific aromatic substituents, have demonstrated potent in vitro efficacy against the intracellular amastigote form of Leishmania donovani , the parasite responsible for the visceral form of the disease . The structural features of this compound align with those explored in structure-activity relationship (SAR) studies aimed at optimizing antileishmanial potency and improving selectivity indices to reduce host cell toxicity . Furthermore, closely related quinazoline-2,4-diamine derivatives have been investigated for their cardiovascular effects . Research indicates that such compounds can act as potent vasodilators of resistance arteries through endothelium-independent mechanisms . The vasorelaxant effect is multi-faceted, involving the activation of calcium-activated potassium (KCa) channels, inhibition of receptor-operated calcium channels (ROCC), and potentiation of the soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway . This mechanism translates to a robust acute hypotensive effect in pre-clinical models, highlighting the value of this chemotype for researching novel approaches to manage conditions like arterial hypertension . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers are strongly advised to consult the relevant safety data sheets (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-[(4-chlorophenyl)methyl]quinazoline-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4/c16-11-7-5-10(6-8-11)9-18-14-12-3-1-2-4-13(12)19-15(17)20-14/h1-8H,9H2,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLCWGIUVQHPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)N)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N4 4 Chlorophenyl Methyl Quinazoline 2,4 Diamine

Established Synthetic Routes to the Core Quinazoline-2,4-diamine (B158780) Structure

The construction of the quinazoline-2,4-diamine core is a well-established process in organic synthesis, with several reliable routes commencing from readily available starting materials. A predominant and versatile method involves the sequential nucleophilic aromatic substitution (SNAr) on a di-substituted quinazoline (B50416) precursor, typically 2,4-dichloroquinazoline (B46505). This intermediate is itself commonly prepared from the corresponding quinazoline-2,4-dione.

The general synthetic pathway can be outlined as follows:

Formation of Quinazoline-2,4-dione: The synthesis often begins with the cyclization of an anthranilic acid derivative with a source of carbon and nitrogen, such as urea (B33335) or potassium cyanate. This reaction proceeds to form the stable quinazoline-2,4-dione ring system.

Chlorination to 2,4-Dichloroquinazoline: The resulting dione (B5365651) is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylformamide (DMF), to yield 2,4-dichloroquinazoline. This dichloro intermediate is a key building block for the introduction of the diamine functionalities.

Regioselective Amination at the C4 Position: The chlorine atom at the C4 position of 2,4-dichloroquinazoline is significantly more reactive towards nucleophilic attack than the chlorine at the C2 position. This difference in reactivity allows for a regioselective substitution. By carefully controlling the reaction conditions, typically by reacting 2,4-dichloroquinazoline with (4-chlorophenyl)methanamine at or below room temperature, the N4-substituted intermediate, 2-chloro-N4-[(4-chlorophenyl)methyl]quinazolin-4-amine, can be isolated in good yield. Solvents such as dioxane are often employed due to their high boiling point and ability to dissolve quinazoline derivatives effectively. stackexchange.com

Amination at the C2 Position: The final step to introduce the second amino group at the C2 position requires more forcing conditions due to the deactivation of the ring by the electron-donating amino group at C4. stackexchange.com The 2-chloro-N4-substituted intermediate is treated with a source of ammonia (B1221849), such as a solution of ammonia in an alcohol or ammonium (B1175870) hydroxide, often at elevated temperatures and pressures, to afford the target compound, N4-[(4-chlorophenyl)methyl]quinazoline-2,4-diamine.

An alternative approach involves the use of 2-aminobenzonitrile (B23959) as a starting material, which can undergo cyclization reactions to form the 2,4-diaminoquinazoline core directly, though this is a less common route for this specific substitution pattern.

Table 1: Key Intermediates in the Synthesis of this compound

Intermediate Structure Role in Synthesis
Quinazoline-2,4-dioneA bicyclic heterocyclic compoundPrecursor to 2,4-dichloroquinazoline
2,4-DichloroquinazolineA di-chlorinated quinazoline derivativeKey building block for sequential amination
2-chloro-N4-[(4-chlorophenyl)methyl]quinazolin-4-amineA mono-aminated, mono-chlorinated quinazolineIntermediate formed by regioselective substitution at C4

Strategies for Diversification and Analog Synthesis around this compound

The modular nature of the synthesis of this compound allows for extensive diversification to explore structure-activity relationships for various biological targets. Modifications can be introduced at several key positions of the molecule.

Substituents can be introduced onto the benzo- part of the quinazoline ring system, typically at the 6- and 7-positions. This is usually achieved by starting with an appropriately substituted anthranilic acid derivative. For example, the use of a 5-bromoanthranilic acid in the initial cyclization step would lead to a 6-bromo-N4-[(4-chlorophenyl)methyl]quinazoline-2,4-diamine analog. A variety of substituents, including halogens, alkyl, and alkoxy groups, can be incorporated in this manner, which can significantly influence the electronic properties and biological activity of the final compound.

The primary amino group at the N2 position is another site for diversification. Instead of introducing an unsubstituted amino group in the final step, various primary or secondary amines can be used to generate N2-substituted analogs. This second amination reaction typically requires more forcing conditions, such as higher temperatures or the use of microwave irradiation, to overcome the reduced reactivity of the 2-chloro intermediate. This strategy allows for the introduction of a wide range of alkyl, aryl, and heteroaryl groups at the N2 position, leading to a diverse library of N2,N4-disubstituted quinazoline-2,4-diamines.

Table 2: Examples of Synthesized N2,N4-Disubstituted Quinazoline-2,4-diamine Derivatives

N2-Substituent N4-Substituent General Structure
IsopropylBenzyl (B1604629)N4-benzyl-N2-isopropyl-quinazoline-2,4-diamine
Aryl(Dialkylamino)alkylN2-aryl-N4-[(dialkylamino)alkyl]-2,4-quinazolinediamine nih.gov
MethylBenzylN2-benzyl-N4-methylquinazoline-2,4-diamine

Exploration of Linker Structures

While the primary focus is often on direct N-alkylation or N-arylation, the introduction of linker moieties between the quinazoline core and the terminal substituent groups represents another avenue for chemical modification. For instance, instead of a direct bond from the N4-nitrogen to the benzyl group, a short alkyl chain or an ether linkage could be incorporated. This can be achieved by using amines that already contain the desired linker, for example, 2-(4-chlorophenyl)ethan-1-amine, in the initial amination step. Such modifications can alter the flexibility and spatial orientation of the substituent, which can be crucial for optimizing interactions with biological targets.

Advanced Synthetic Techniques and Reaction Optimization for this compound Derivatives

To improve the efficiency, yield, and environmental impact of the synthesis of this compound and its derivatives, advanced synthetic techniques and reaction optimization strategies are employed.

Microwave-Assisted Synthesis: A significant advancement in the synthesis of quinazoline derivatives is the use of microwave irradiation. nih.gov Microwave heating can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. This is particularly beneficial for the more challenging second amination step at the C2 position, which often requires elevated temperatures. The use of microwave irradiation in a suitable solvent, such as 2-propanol, has been shown to be an efficient method for the synthesis of N-substituted-4-aminoquinazolines. nih.gov

Reaction Optimization: The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. This involves systematically varying parameters such as the solvent, base, temperature, and reaction time. For the amination of 2,4-dichloroquinazoline, the choice of solvent can influence the regioselectivity and reaction rate. While dioxane is commonly used, other high-boiling point, aprotic solvents can also be effective. The choice of base, if required, can also impact the reaction outcome, with organic bases like triethylamine (B128534) or diisopropylethylamine often being employed to scavenge the HCl generated during the reaction.

Flow Chemistry: While not yet widely reported for this specific class of compounds, flow chemistry presents a promising future direction for the synthesis of quinazoline derivatives. Continuous flow reactors offer precise control over reaction parameters, improved safety for handling hazardous reagents, and the potential for automated, scalable synthesis.

Green Chemistry Principles in the Synthesis of this compound Analogs

The growing emphasis on sustainable scientific practices has propelled the integration of green chemistry principles into pharmaceutical synthesis. The production of quinazoline derivatives, including analogs of this compound, is increasingly benefiting from methodologies that prioritize environmental responsibility, efficiency, and safety. These approaches aim to reduce waste, minimize the use of hazardous substances, and lower energy consumption compared to traditional synthetic routes. Key green strategies employed in the synthesis of the quinazoline scaffold and its derivatives include microwave-assisted synthesis, ultrasound irradiation, the use of recyclable nanocatalysts, and the design of one-pot, multi-component reactions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. For the synthesis of N4-substituted quinazoline-2,4-diamine analogs, a crucial step often involves the nucleophilic substitution of a leaving group at the C4 position of the quinazoline ring with a primary amine. Microwave assistance has been shown to dramatically accelerate this type of reaction.

For instance, the synthesis of various N-aryl heterocyclic substituted-4-aminoquinazolines has been achieved by reacting 4-chloroquinazoline (B184009) with aryl heterocyclic amines in 2-propanol. Under microwave irradiation, these reactions are completed in minutes with high yields, whereas conventional heating methods require several hours to achieve lower yields. This efficiency minimizes energy consumption and the use of solvents, aligning with core green chemistry principles. The rapid, high-yielding nature of this method makes it highly suitable for creating libraries of this compound analogs for further research.

EntryAmine ReactantMethodReaction TimeYield (%)Reference
12-aminopyridineConventional12 h72
22-aminopyridineMicrowave (60W)20 min91
32-amino-5-methylpyridineConventional12 h75
42-amino-5-methylpyridineMicrowave (60W)20 min93
52-aminopyrimidineConventional12 h71
62-aminopyrimidineMicrowave (60W)20 min89

This table is interactive and can be sorted by clicking on the column headers.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green alternative to traditional synthesis. The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, which can significantly enhance reaction rates and yields.

In the context of synthesizing quinazoline precursors, ultrasound irradiation has been successfully employed in the one-pot, three-component condensation reaction of benzaldehydes, isatoic anhydride, and a primary amine or ammonium acetate (B1210297), promoted by nano-CoAl2O4. This method offers high yields in short reaction times under mild conditions (45°C). Furthermore, ultrasound has been utilized for the solvent- and catalyst-free synthesis of quinazoline derivatives from anthranilic acid, acetic anhydride, and primary amines, highlighting its potential for clean and efficient production. The N-alkylation of heterocyclic rings, a key step in derivatization, also shows outstanding benefits in terms of reaction time and energy consumption under ultrasonic conditions. These ultrasound-assisted protocols are valuable for the environmentally benign construction of the core quinazoline scaffold needed for producing diverse analogs.

Application of Recyclable Nanocatalysts

The development of heterogeneous, recyclable catalysts is a cornerstone of green chemistry, as it simplifies product purification and reduces waste. Novel magnetic nanocatalysts have been designed for the green synthesis of quinazoline derivatives.

One such catalyst system involves a copper complex supported on magnetic graphene oxide (GO@Fe3O4@TRMS@HBPB@Cu(II) NPs). This nanocatalyst has been used to efficiently facilitate the one-pot, three-component synthesis of quinazolines from 2-amino-5-chlorobenzophenone, various aldehydes, and ammonium acetate under solvent-free conditions. The key advantages of this methodology include:

High Efficiency: The desired products are obtained in high yields in a short time.

Solvent-Free Conditions: The reaction proceeds without the need for hazardous organic solvents.

Easy Separation: The magnetic nature of the catalyst allows for its simple removal from the reaction mixture using an external magnet.

Recyclability: The catalyst can be recovered and reused for multiple reaction cycles without a significant loss of activity.

This approach represents a highly sustainable and atom-economical route to the quinazoline core, which can then be further functionalized to produce a wide array of analogs.

EntryAldehydeTime (min)Yield (%)Catalyst Recycle (4th run yield %)Reference
1Benzaldehyde259892
24-Chlorobenzaldehyde259691
34-Nitrobenzaldehyde309590
44-Methylbenzaldehyde309490
54-Methoxybenzaldehyde359389

This table is interactive and can be sorted by clicking on the column headers.

One-Pot, Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all reactants, are inherently green. They offer high atom economy, reduce the number of synthetic steps, and minimize waste generation by eliminating the need to isolate and purify intermediates.

The synthesis of the quinazoline ring system is well-suited to MCR strategies. As demonstrated in the nanocatalyst section, the condensation of a 2-aminobenzophenone (B122507) derivative, an aldehyde, and an ammonium salt can efficiently construct the quinazoline core in a single operation. These eco-friendly, one-pot procedures are highly convergent and can be combined with other green techniques, such as microwave irradiation or the use of aqueous media, to further enhance their sustainability. The development of such MCRs is pivotal for the efficient and environmentally responsible production of libraries of this compound analogs for drug discovery programs.

Structure Activity Relationship Sar Studies of N4 4 Chlorophenyl Methyl Quinazoline 2,4 Diamine Derivatives

Elucidation of Key Structural Elements for Biological Activity

The biological activity of N4-[(4-chlorophenyl)methyl]quinazoline-2,4-diamine derivatives is intricately linked to the nature and position of various substituents on the quinazoline (B50416) core and the N4-benzyl group. SAR studies have illuminated several key structural features that govern the potency and selectivity of these compounds.

The fundamental 2,4-diaminoquinazoline scaffold is a critical component for activity. The amino group at the C2 position and the substituted amino group at the C4 position are essential for interaction with biological targets. Modifications at the N2 and N4 positions, as well as on the quinazoline's benzene (B151609) ring (positions 5, 6, 7, and 8), have been shown to significantly modulate activity.

Substitutions on the N4-Benzyl Group: The N4-benzyl moiety plays a pivotal role in the activity of this class of compounds. The presence of a substituent on the phenyl ring of the benzyl (B1604629) group is a determining factor. Specifically, the 4-chloro substitution, as seen in the parent compound, is often associated with potent activity. Studies on related N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives have shown that various substituents on the benzyl ring can influence antibacterial activity. For instance, electron-withdrawing groups, such as chlorine, can enhance potency. rsc.org

Substitutions at the N2-Position: The substituent at the N2-position also significantly impacts biological activity. While the parent compound has an unsubstituted amino group, introducing small alkyl or other functional groups can alter the compound's properties. For example, in a series of N2,N4-disubstituted quinazoline-2,4-diamines, an N2-benzyl group was found to be more favorable for antileishmanial activity than an N4-benzyl group. nih.gov This highlights the differential importance of substituent placement at the N2 and N4 positions.

Substitutions on the Quinazoline Ring: Modifications on the benzene portion of the quinazoline ring are crucial for optimizing activity. Research on N2,N4-disubstituted quinazoline-2,4-diamines as antibacterial agents has demonstrated that substitutions at the 6-position with a halide or an alkyl group are more potent than analogs with substitutions at the 7-position. nih.gov Interestingly, the absence of any substitution on the benzenoid ring can lead to a loss of activity, underscoring the importance of these modifications for target interaction. nih.gov

The following table summarizes the general SAR findings for quinazoline-2,4-diamine (B158780) derivatives:

PositionSubstituent Effect on ActivityReference
N4-Benzyl Ring Electron-withdrawing groups (e.g., 4-chloro) often enhance activity. rsc.org
N2-Position Can be modulated to optimize potency; benzyl groups have shown favorable activity in some contexts. nih.gov
C6-Position Halide or alkyl substitutions are generally more favorable for antibacterial activity than C7-substitutions. nih.gov
C7-Position Substitutions are generally less effective than at the C6-position for antibacterial activity. nih.gov
Quinazoline Ring (unsubstituted) Lack of substitution on the benzenoid ring can lead to inactivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, QSAR studies are instrumental in predicting the activity of novel derivatives and in providing insights into the structural features that drive their biological effects.

While specific QSAR models exclusively for this compound are not extensively reported in publicly available literature, numerous studies on broader classes of quinazoline derivatives provide a framework for understanding the key descriptors that influence their activity. These models often employ a variety of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters.

For instance, 2D-QSAR and 3D-QSAR models have been developed for various quinazoline derivatives targeting different biological endpoints. In a typical 3D-QSAR study, a set of molecules is aligned, and their interaction energies with a probe atom are calculated at various grid points to generate steric and electrostatic fields. These fields are then correlated with biological activity using statistical methods like Partial Least Squares (PLS).

A hypothetical QSAR model for this compound analogs might reveal the following:

Electronic Properties: The electronic nature of the substituent on the N4-benzyl ring is likely a critical descriptor. A positive coefficient for an electrostatic descriptor in a specific region of the molecule might indicate that electron-withdrawing groups in that area enhance activity.

Steric Factors: The size and shape of substituents at the N2 and on the quinazoline ring could be significant. Contour maps from a 3D-QSAR model might show that bulky groups are either favored or disfavored in certain regions for optimal target binding.

Hydrophobicity: The lipophilicity of the molecule, often represented by descriptors like logP, can play a crucial role in its ability to cross cell membranes and reach its target.

The development of a robust QSAR model for this specific class of compounds would require a dataset of analogs with a wide range of structural diversity and corresponding biological activity data. Such a model would be a valuable tool for the virtual screening and design of new, more potent derivatives.

Pharmacophore Development and Analysis for this compound

Pharmacophore modeling is another powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. A pharmacophore model for this compound derivatives would highlight the key interaction points necessary for binding to its biological target.

Based on the known SAR of quinazoline-2,4-diamines, a pharmacophore model would likely include the following features:

Hydrogen Bond Donors: The amino groups at the N2 and N4 positions are prime candidates for acting as hydrogen bond donors, forming crucial interactions with amino acid residues in the active site of a target protein.

Hydrogen Bond Acceptors: The nitrogen atoms within the quinazoline ring (N1 and N3) can act as hydrogen bond acceptors.

Aromatic Ring Feature: The quinazoline core itself provides a planar aromatic system that can engage in π-π stacking or hydrophobic interactions with the target.

Hydrophobic Feature: The 4-chlorophenyl group represents a significant hydrophobic feature that likely occupies a hydrophobic pocket within the binding site.

A representative pharmacophore model for a N4-benzyl-quinazoline-2,4-diamine derivative might consist of a combination of these features arranged in a specific spatial orientation. The development of such a model typically involves aligning a set of active compounds and identifying the common chemical features that are responsible for their activity. This model can then be used to search virtual libraries for new compounds that fit the pharmacophore and are therefore likely to be active.

Conformational Analysis and Stereochemical Considerations in this compound Research

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound and its derivatives is essential for understanding how the molecule orients itself within a binding pocket.

The flexibility of the bond connecting the N4-benzyl group to the quinazoline ring allows for multiple conformations. Theoretical studies on similar quinazoline derivatives have suggested that there can be different conformational preferences, such as coplanar or orthogonal arrangements of the substituted ring relative to the quinazoline core. The energetic favorability of these conformations can be influenced by the nature of the substituents. For instance, the presence of certain substituents might stabilize one conformation over another, which could in turn affect the binding affinity to the target.

Stereochemical considerations also play a pivotal role in the biological activity of chiral molecules. While this compound itself is not chiral, the introduction of chiral centers through substitution could lead to stereoisomers with different biological activities. If a chiral center is introduced, for example, on the methylene (B1212753) bridge or on a substituent, the resulting enantiomers or diastereomers could exhibit different potencies and selectivities. This is because the binding sites of biological targets are often chiral, leading to stereospecific interactions.

Although specific studies on the stereochemistry of this compound derivatives are not widely available, it is a critical aspect to consider in the design of new analogs. The separation and biological evaluation of individual stereoisomers would be necessary to fully understand the impact of chirality on the activity of this class of compounds.

Molecular Mechanisms of Action and Target Engagement Studies for N4 4 Chlorophenyl Methyl Quinazoline 2,4 Diamine

Identification and Characterization of Protein Targets for N4-[(4-chlorophenyl)methyl]quinazoline-2,4-diamine

The precise protein targets of this compound are a subject of ongoing investigation. As a member of the quinazoline (B50416) family of compounds, it is often studied in the context of kinase inhibition due to the scaffold's prevalence in approved kinase inhibitor drugs. Research into related quinazoline derivatives has shown a wide range of biological activities, often stemming from their ability to interact with the ATP-binding pocket of various protein kinases.

Enzyme Inhibition Kinetics and Potency (e.g., Kinases, Dihydrofolate Reductase, PDE5)

The 4-anilinoquinazoline scaffold, to which this compound belongs, is a well-established framework for kinase inhibitors. These compounds are known to target a variety of kinases, including epidermal growth factor receptor (EGFR). While specific kinetic data for this compound is not extensively detailed in publicly available research, the broader class of 4-anilinoquinazolines has been shown to have potent inhibitory effects on several kinases. For instance, some derivatives exhibit significant inhibition of cyclin G associated kinase (GAK), STE20-like serine/threonine-protein kinase (SLK), and serine/threonine-protein kinase 10 (STK10).

Studies on structurally similar quinazoline compounds have identified them as potent inhibitors of cyclin-dependent kinase 2 (CDK2). This inhibition is a key factor in their anticancer properties, as CDK2 is crucial for cell cycle progression. The inhibitory activity of these compounds is often evaluated through in vitro kinase assays to determine their half-maximal inhibitory concentration (IC₅₀) values. While a comprehensive kinase inhibition profile for this compound is not available, the known activity of related compounds suggests that it may also function as a kinase inhibitor.

There is currently no specific information available in the scientific literature regarding the inhibitory activity of this compound against Dihydrofolate Reductase or PDE5.

Receptor Binding Profiling

Detailed receptor binding profiles for this compound are not extensively documented in current research. The primary focus of investigation for this class of compounds has been on their intracellular enzymatic targets, such as protein kinases, rather than cell surface receptors.

Affinity-Based Probes and Proteomics Approaches

The use of affinity-based probes and proteomics to definitively identify the protein targets of this compound has not been reported in the available scientific literature. These advanced techniques are crucial for the unbiased discovery of molecular targets and for understanding the full spectrum of a compound's interactions within the cellular proteome.

Modulation of Cellular Signaling Pathways by this compound

This compound has been shown to significantly impact cellular signaling pathways that are fundamental to cell survival and proliferation. Its effects are most notably observed in the induction of apoptosis and the regulation of the cell cycle.

Apoptosis Induction Pathways

This compound is a potent inducer of apoptosis in cancer cells. The mechanism of apoptosis induction by this compound and its derivatives often involves the intrinsic, or mitochondrial, pathway. This is characterized by changes in the expression levels of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, treatment with quinazoline derivatives can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Quinazoline compounds have been observed to induce the cleavage and activation of caspase-3 and caspase-9. Activated caspase-3 is an executioner caspase that cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Cell Cycle Regulation

The regulation of the cell cycle is a critical process that is often dysregulated in cancer. This compound and related compounds have been shown to interfere with cell cycle progression, leading to cell cycle arrest at specific checkpoints. A common observation is the arrest of cells in the G2/M phase of the cell cycle. This arrest prevents the cells from entering mitosis and ultimately leads to apoptotic cell death.

The mechanism underlying this cell cycle arrest is often linked to the inhibition of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs). For example, the inhibition of CDK2 by quinazoline derivatives can lead to cell cycle arrest. Furthermore, some quinazoline derivatives have been shown to induce G1 phase arrest by inhibiting the PI3K/Akt signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its inhibition can lead to a decrease in the expression of proteins required for the G1 to S phase transition.

Autophagy Modulation

Current research has not extensively documented the specific effects of this compound on autophagy modulation. The scientific literature available does not provide direct evidence or studies investigating the pathways through which this compound might induce or inhibit autophagic processes.

Preclinical Target Validation Methodologies (in vitro and non-human cellular models)

While direct preclinical target validation studies for this compound are not widely published, the general approach for similar quinazoline-based compounds often involves targeting dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of nucleotides and some amino acids, making it a key target for antimicrobial and antiprotozoal agents.

Table 1: Preclinical Target Validation Methodologies for Quinazoline Derivatives

Methodology Model System Purpose Key Findings for Quinazoline Derivatives
Enzyme Inhibition AssaysPurified DHFR enzymeTo determine the inhibitory concentration (IC50)Quinazoline compounds have shown potent inhibition of DHFR.
In Vitro Susceptibility TestingPlasmodium falciparum culturesTo assess antimalarial activity2,4-diaminoquinazoline derivatives exhibit potent activity against drug-resistant strains. nih.gov
In Vitro Susceptibility TestingMultidrug-resistant Acinetobacter baumanniiTo evaluate antibacterial activityN²,N⁴-disubstituted quinazoline-2,4-diamines act as DHFR inhibitors with antibacterial effects. researchgate.net

Mechanisms of Resistance in In Vitro Models

For the broader class of 2,4-diaminoquinazoline compounds that target DHFR, resistance in vitro, particularly in pathogens like Plasmodium falciparum, is a known phenomenon. Although specific studies on this compound are not available, resistance mechanisms to antifolate drugs in general are well-characterized. These mechanisms often involve genetic mutations in the target enzyme, DHFR. The therapeutic value of some combinations of DHFR inhibitors and dihydropteroate synthase (DHPS) inhibitors has been diminished by the emergence of drug resistance. nih.gov

Table 2: Potential Mechanisms of Resistance to DHFR-Inhibiting Quinazolines

Mechanism Description Impact on Efficacy
Point mutations in the dhfr geneAlterations in the amino acid sequence of the DHFR enzyme's active site.Reduced binding affinity of the inhibitor, leading to decreased efficacy.
Gene amplificationIncreased copy number of the dhfr gene.Overproduction of the target enzyme, requiring higher drug concentrations for inhibition.
Efflux pumpsActive transport of the drug out of the cell.Reduced intracellular drug concentration, diminishing its effect.

Computational Chemistry and Molecular Modeling Investigations of N4 4 Chlorophenyl Methyl Quinazoline 2,4 Diamine

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown or not well-defined. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, LBDD can build models to predict the activity of new, untested compounds.

Pharmacophore modeling is a cornerstone of LBDD that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to bind to a specific target. For the quinazoline (B50416) scaffold, to which N4-[(4-chlorophenyl)methyl]quinazoline-2,4-diamine belongs, pharmacophore models have been developed based on known potent inhibitors of targets like Epidermal Growth Factor Receptor (EGFR) kinase.

A common pharmacophore model for quinazoline-based EGFR inhibitors typically includes:

One hydrogen bond acceptor feature corresponding to the N1 atom of the quinazoline ring.

One hydrogen bond donor feature from the amine at position 4.

An aromatic ring feature representing the quinazoline core itself.

A hydrophobic feature, often corresponding to the substituted phenyl group.

These models are then used as 3D queries to screen large chemical databases in a process called virtual screening. This allows for the rapid identification of novel compounds that possess the key pharmacophoric features and are therefore more likely to be active, significantly narrowing down the number of compounds that need to be synthesized and tested experimentally.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR studies are performed to predict the inhibitory activity based on various molecular descriptors.

These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). A typical QSAR study involves:

Data Set Selection: A series of quinazoline derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a predictive model.

Validation: The model's predictive power is rigorously validated using internal (cross-validation) and external test sets.

For quinazoline derivatives, QSAR models have demonstrated that descriptors related to electronic properties (e.g., partial charges on specific atoms) and steric bulk (e.g., molar refractivity) of the substituent at the N4 position are often critical for determining activity. These models serve as a valuable predictive tool, enabling researchers to estimate the activity of novel derivatives before their synthesis, thereby prioritizing the most promising candidates.

Structure-Based Drug Design (SBDD) Methodologies

When the 3D structure of the target protein is available, structure-based drug design (SBDD) provides a powerful, rational approach to drug discovery. SBDD methods use the structural information of the target's binding site to design ligands with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. For this compound, docking studies are frequently performed against kinase domains, such as that of EGFR. These studies reveal the specific molecular interactions that stabilize the ligand-protein complex.

Key interactions typically observed in docking simulations of this compound with the EGFR kinase domain include:

A crucial hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of a methionine residue (Met793 in EGFR) in the hinge region of the kinase.

Additional hydrogen bonds involving the 2-amino and 4-amino groups of the quinazoline core with nearby residues.

Hydrophobic interactions between the 4-chlorophenyl group and a hydrophobic pocket within the active site.

Scoring functions are then used to estimate the binding affinity of the docked pose, providing a numerical score that helps to rank different compounds. While these scores provide a valuable estimation, they are often refined with more computationally intensive methods.

Table 1: Predicted Molecular Interactions from Docking Studies

Interacting Ligand Atom/Group Interacting Protein Residue (EGFR) Type of Interaction
Quinazoline N1 Atom Met793 (Hinge Region) Hydrogen Bond
4-chlorophenyl Group Hydrophobic Pocket Van der Waals / Hydrophobic

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the ligand-protein complex over time. An MD simulation of the this compound-EGFR complex can assess the stability of the binding pose predicted by docking.

Analysis of an MD trajectory provides insights into:

Positional Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) indicates that the complex remains in a stable conformation.

Flexibility of Residues: The Root Mean Square Fluctuation (RMSF) is calculated for each protein residue to identify regions of flexibility or rigidity upon ligand binding.

Interaction Persistence: The stability and occupancy of key hydrogen bonds and hydrophobic contacts observed in docking are tracked throughout the simulation to confirm their importance.

MD simulations can reveal conformational changes in the protein upon ligand binding and provide a more accurate representation of the dynamic nature of the molecular recognition process.

To obtain a more quantitative and accurate prediction of binding affinity, binding free energy calculations are performed on the snapshots generated from MD simulations. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly employed.

The MM/PBSA method calculates the binding free energy (ΔG_bind) by summing various energy components:

ΔE_MM: The molecular mechanics energy in the gas phase, which includes internal, van der Waals, and electrostatic energies.

ΔG_solv: The solvation free energy, which is further divided into polar (ΔG_PB) and non-polar (ΔG_SA) components.

Table 2: Example Components of MM/PBSA Binding Free Energy Calculation

Energy Component Description Typical Contribution
ΔE_vdw Van der Waals Energy Favorable (Negative)
ΔE_ele Electrostatic Energy Favorable (Negative)
ΔG_PB Polar Solvation Energy Unfavorable (Positive)
ΔG_SA Non-polar Solvation Energy Favorable (Negative)

| ΔG_bind | Total Binding Free Energy | Favorable (Negative) |

These calculations can effectively rank a series of inhibitors and show that van der Waals and electrostatic interactions are the primary driving forces for the binding of this compound to its target kinase, while the polar solvation term represents the energy penalty of desolvating the ligand and the binding site. More rigorous but computationally expensive methods like Free Energy Perturbation (FEP) can also be used for even higher accuracy predictions.

Preclinical Biological Evaluation of N4 4 Chlorophenyl Methyl Quinazoline 2,4 Diamine in Non Human Systems

In Vitro Cellular Efficacy Studies

Antiproliferative Activity in Specific Cell Lines (e.g., cancer cell lines)

The quinazoline-2,4-diamine (B158780) core is a well-established pharmacophore in the development of anticancer agents. nih.govnih.govnih.gov Various derivatives have demonstrated potent antiproliferative activities against a range of human cancer cell lines. Studies on 2,4-disubstituted quinazoline (B50416) derivatives have shown cytotoxicity against human nasopharyngeal cancer (CNE-2), prostatic carcinoma (PC-3), and liver cancer (SMMC-7721) cell lines, with IC50 values typically in the 10–40 µM range. nih.gov Another study highlighted a set of 2,4-diaminoquinazoline derivatives with significant antiproliferative activity against prostate (PC-3), colon (HCT-15), breast (MCF-7, MDA-MB-231), and lung (SK-LU-1) cancer cell lines. umich.edu

While specific data for N4-[(4-chlorophenyl)methyl]quinazoline-2,4-diamine is not extensively detailed in the available literature, research on closely related analogs provides insight into the potential activity of this substitution pattern. For instance, a hybrid molecule incorporating the 2-(4-chlorophenyl)quinazoline (B11867650) structure demonstrated an IC50 value of 39.11 µM against the triple-negative breast cancer cell line MDA-MB-231.

Compound AnalogueCell LineIC50 (µM)
3-(2-(2-(4-Chlorophenyl)quinazolin-4-yl)hydrazono)indolin-2-oneMDA-MB-231 (Breast Cancer)39.11
N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6)Not SpecifiedNot Specified
N2,N4-disubstituted quinazoline derivativesPC-3 (Prostate), HCT-15 (Colon), MCF-7 (Breast), MDA-MB-231 (Breast), SK-LU-1 (Lung)General Activity Noted

This table presents data for structurally related compounds to indicate the potential antiproliferative activity of the quinazoline scaffold.

Induction of Cell Death Mechanisms

The anticancer effects of quinazoline derivatives are often linked to their ability to induce programmed cell death, or apoptosis, and to interfere with the cell cycle. The parent scaffold, 2,4-diamino-quinazoline (2,4-DAQ), has been shown to suppress gastric cancer cell growth through the apoptotic pathway. nih.gov This is evidenced by the detection of cleaved caspase-3 and cleaved PARP, key markers of apoptosis, in treated cancer cells. nih.gov Furthermore, other novel quinazoline derivatives have been found to induce apoptosis in HCT-116 colon cancer cells and cause cell cycle arrest at the S and G2/M phases. researchgate.net These findings suggest that the this compound compound may exert its antiproliferative effects through similar mechanisms of inducing apoptosis and disrupting cell cycle progression.

Effects on Cell Migration and Invasion

A critical aspect of cancer pathology is metastasis, which involves the migration and invasion of cancer cells. The 2,4-diamino-quinazoline scaffold has demonstrated a significant inhibitory effect on the migration and invasion of gastric cancer cells. nih.gov In wound-healing assays and Matrigel-coated Transwell assays, treatment with 2,4-DAQ resulted in a dose-dependent reduction in the ability of cancer cells to migrate and invade. nih.gov Similarly, other 2,4-disubstituted quinazoline derivatives have been shown to inhibit the adhesion and migration of Human Umbilical Vein Endothelial Cells (HUVECs), a key process in angiogenesis which supports tumor growth. nih.gov

Synergistic and Antagonistic Interactions with Other Research Agents

The potential for a compound to work in combination with other therapeutic agents is a crucial area of preclinical research. In the broader class of quinazoline derivatives, a quinazolin-4(3H)-one compound, BIQO-19, exhibited synergistic antiproliferative activity when combined with the EGFR inhibitor gefitinib (B1684475) in non-small cell lung cancer cells. mdpi.com However, specific studies detailing the synergistic or antagonistic interactions of this compound with other research agents are not available in the reviewed scientific literature.

In Vivo Efficacy Studies in Animal Models

Efficacy Assessment in Specific Disease Models (e.g., antibacterial, antileishmanial, antimalarial)

The N2,N4-disubstituted quinazoline-2,4-diamine class has demonstrated significant in vivo potential against various pathogens.

Antibacterial Activity: This class of compounds exhibits potent activity against multidrug-resistant bacteria. acs.orgnih.gov Studies have identified derivatives with minimum inhibitory concentrations (MICs) in the low micromolar range against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netacs.org For example, the closely related analog N4‐benzyl (B1604629)‐N2‐phenylquinazoline‐2,4‐diamine showed MIC values of 25 µM for S. aureus and 15 µM for S. epidermidis. researchgate.netresearchgate.net Furthermore, optimized N2,N4-disubstituted quinazoline-2,4-diamines are strongly antibacterial against multidrug-resistant Acinetobacter baumannii, with MICs as low as 0.5 µM. nih.govnih.govresearchgate.net In a murine model of A. baumannii infection, a lead compound from this series proved more efficacious than the antibiotic tigecycline, demonstrating 90% survival compared to 66% for the control drug. nih.govnih.gov

Compound AnalogueBacterial StrainMIC (µM)
N4‐benzyl‐N2‐phenylquinazoline‐2,4‐diamineStaphylococcus aureus25
N4‐benzyl‐N2‐phenylquinazoline‐2,4‐diamineStaphylococcus epidermidis15
Optimized N2,N4-disubstituted quinazolinesAcinetobacter baumanniiAs low as 0.5

This table presents data for structurally related compounds to indicate the potential antibacterial activity of the quinazoline scaffold.

Antileishmanial Activity: N2,N4-disubstituted quinazoline-2,4-diamines have been identified as potent agents against Leishmania parasites. mtroyal.ca In vitro studies have demonstrated that compounds in this series possess EC50 values in the single-digit micromolar to high nanomolar range against intracellular amastigotes of Leishmania donovani and Leishmania amazonensis. acs.orgnih.gov Specifically, a derivative with a benzyl group at the N2-position and a 4-chlorobenzyl group at the N4-position exhibited an EC50 of 0.40 µM against L. donovani. nih.gov Despite this promising in vitro potency, this particular analog showed low efficacy in an acute murine model of visceral leishmaniasis. nih.gov Another derivative, Quinazoline 23, reduced liver parasitemia by 37% in a murine model when administered intraperitoneally. acs.orgmtroyal.canih.gov

Compound AnalogueParasite StrainEC50 (µM)
N2-benzyl-N4-(4-chlorobenzyl)quinazoline-2,4-diamineLeishmania donovani0.40
General N2,N4-disubstituted quinazolinesLeishmania donovaniHigh nM to low µM range
General N2,N4-disubstituted quinazolinesLeishmania amazonensisHigh nM to low µM range

This table presents data for structurally related compounds to indicate the potential antileishmanial activity of the quinazoline scaffold.

Antimalarial Activity: The quinazoline-2,4-diamine scaffold has also been explored for its activity against malaria. nih.gov Derivatives have been identified as sub-micromolar inhibitors of Plasmodium falciparum. nih.govresearchgate.net While this indicates the potential of the chemical class, specific in vitro or in vivo efficacy data for this compound in malaria models are not prominently available in the current literature. researchgate.netmiami.edufrontiersin.org

Pharmacodynamic Biomarker Analysis in Preclinical Models

No specific studies detailing the analysis of pharmacodynamic biomarkers for this compound in preclinical models were found. Such studies would typically involve measuring the biochemical or physiological effects of the compound to understand its mechanism of action and to identify biomarkers that could be used to monitor its activity.

Proof-of-Concept Studies in Vasodilatory Models

There is no available information from proof-of-concept studies investigating the vasodilatory effects of this compound in preclinical models. These types of studies are essential to determine if a compound has the potential to widen blood vessels, a key process in managing conditions like hypertension.

In Vitro Metabolism and Stability Studies for Research Purposes

Detailed data regarding the in vitro metabolism and stability of this compound is not present in the reviewed scientific literature. These studies are crucial in early-stage drug research to assess how a compound is broken down by liver enzymes and its general stability in a biological environment, which helps in predicting its pharmacokinetic profile.

Analytical and Characterization Techniques for N4 4 Chlorophenyl Methyl Quinazoline 2,4 Diamine Research

Chromatographic Methods for Purity and Identity Confirmation (HPLC, LC-MS)

Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of N4-[(4-chilophenyl)methyl]quinazoline-2,4-diamine. A typical setup would involve a reversed-phase (RP) column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.nettandfonline.comnih.gov The retention time under specific conditions serves as a key identifier for the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the detection specificity of mass spectrometry. This hyphenated technique is invaluable for confirming the molecular weight of the compound eluting from the column, thus providing a higher degree of confidence in its identity. It is particularly useful for analyzing complex mixtures and reaction progress.

Disclaimer: The following data is representative of typical results for quinazoline (B50416) derivatives and is intended for illustrative purposes, as specific experimental data for N4-[(4-chlorophenyl)methyl]quinazoline-2,4-diamine was not available in the searched literature.

Table 1: Representative HPLC Method Parameters
ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid (Gradient Elution)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Expected Retention Time~15-20 minutes

Spectroscopic Techniques for Structural Elucidation (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are essential for piecing together the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this specific compound, one would expect to see distinct signals for the aromatic protons on the quinazoline and chlorophenyl rings, the methylene (B1212753) (-CH2-) bridge, and the amine (-NH2 and -NH-) protons.

¹³C NMR identifies the different carbon environments in the molecule, showing characteristic shifts for aromatic, aliphatic, and quinazoline ring carbons. ualberta.ca

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum would be expected to show characteristic absorption bands for N-H stretching (from the diamine groups), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (from the quinazoline ring), and C-Cl stretching. Quinazoline derivatives typically exhibit strong aromatic ring vibration bands in the 1635–1475 cm⁻¹ region. nih.gov

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The fused aromatic system of the quinazoline core gives rise to characteristic absorption maxima in the UV region, which can be useful for quantitative analysis and for studying compound stability. nih.gov

Mass Spectrometry (MS) determines the molecular weight of the compound with high precision. Using techniques like Electrospray Ionization (ESI), a protonated molecular ion ([M+H]⁺) is generated. Tandem mass spectrometry (MS/MS) involves fragmenting this ion to produce a characteristic pattern of daughter ions, which provides structural information about different parts of the molecule and helps confirm its identity. soton.ac.ukimist.ma The fragmentation pattern is often structure-specific and can be used to distinguish between isomers. soton.ac.uk

Disclaimer: The following spectral data are hypothetical and representative for this class of compounds, intended for illustrative purposes only.

Table 2: Representative Spectroscopic Data
TechniqueExpected Observations
¹H NMR (DMSO-d₆)δ 8.0-7.0 (m, 8H, Ar-H), δ 6.5 (br s, 2H, NH₂), δ 5.5 (t, 1H, NH), δ 4.6 (d, 2H, CH₂)
¹³C NMR (DMSO-d₆)δ 160-110 (Ar-C, Quinazoline-C), δ 45 (CH₂)
IR (cm⁻¹)3450-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 1620 (C=N stretch), 1580 (C=C stretch), 750 (C-Cl stretch)
Mass Spec. (ESI-MS)[M+H]⁺ corresponding to the molecular formula C₁₅H₁₄ClN₄

Development and Validation of Analytical Methods for Biological Matrices in Research Settings

To study the compound in a research setting involving biological systems (e.g., plasma, serum, tissue homogenates), it is crucial to develop and validate a robust bioanalytical method. onlinepharmacytech.infoglobalresearchonline.net This process ensures that the measurements are reliable and reproducible. The goal is typically to quantify the compound with high sensitivity and selectivity.

The development process involves:

Sample Preparation: This is a critical step to remove interfering substances, such as proteins and lipids, from the biological matrix. onlinepharmacytech.info Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). onlinepharmacytech.infonih.gov

Chromatography Optimization: An LC-MS/MS system is typically the platform of choice due to its superior sensitivity and selectivity. ijpjournal.com Method development involves selecting the appropriate column, mobile phase, and gradient to achieve a short run time while separating the analyte from matrix components.

Mass Spectrometry Tuning: The mass spectrometer is tuned to specifically detect the parent compound and a unique fragment ion, a process known as Multiple Reaction Monitoring (MRM), which provides high selectivity.

Method validation is performed according to established guidelines and assesses parameters such as selectivity, accuracy, precision, linearity, recovery, and stability of the analyte in the biological matrix under various storage conditions. slideshare.net

Crystallography and Solid-State Analysis

X-ray crystallography provides definitive, three-dimensional structural information by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. If suitable crystals of this compound can be grown, this technique can confirm its exact atomic connectivity, stereochemistry, and conformation in the solid state. nih.gov

The resulting crystal structure reveals precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern how the molecules pack together. nih.gov This information is invaluable for understanding the compound's physical properties and can be used in computational studies like molecular docking. While specific crystallographic data for the title compound is not publicly available, analysis of related structures, such as N4-(3-Bromophenyl)quinazoline-4,6-diamine, demonstrates the utility of this technique for confirming the near-coplanar relationship of the quinazoline rings and detailing intermolecular hydrogen bonding networks. nih.gov

Future Research Directions and Unaddressed Scientific Questions for N4 4 Chlorophenyl Methyl Quinazoline 2,4 Diamine

Exploration of Novel Therapeutic Indications based on Mechanistic Insights

The foundational understanding of the biological activities of the quinazoline (B50416) scaffold provides a strong basis for exploring new therapeutic applications for N4-[(4-chlorophenyl)methyl]quinazoline-2,4-diamine. The diverse bioactivities of quinazoline derivatives, ranging from anticancer to antimicrobial and antihypertensive effects, suggest that this specific compound may also possess a broad spectrum of therapeutic potential. mdpi.comresearchgate.netresearchgate.net

Future investigations should focus on elucidating the precise molecular targets of this compound. For instance, many 2,4-diaminoquinazoline derivatives have been identified as inhibitors of key signaling pathways implicated in cancer, such as the Wnt signaling pathway. nih.govnih.gov Research into whether this compound can modulate components of this pathway, like Lef1, could open up new treatment strategies for gastric and other cancers. nih.govnih.gov

Furthermore, the role of quinazoline derivatives as inhibitors of enzymes like dihydrofolate reductase and p21-activated kinase 4 (PAK4) warrants specific investigation for this compound. nih.gov Exploring its inhibitory activity against these targets could lead to the development of novel antibacterial or anticancer therapies. A patent has highlighted the potential of quinazoline-2,4-diamine (B158780) derivatives in inhibiting euchromatic histone-lysine N-methyltransferase 2 (EHMT2), suggesting a role in cancer treatment that should be specifically investigated for this compound. google.com

The potential for this compound in other therapeutic areas is also significant. For example, studies on related N2,N4-disubstituted quinazoline-2,4-diamines have shown vasodilatory and hypotensive effects, mediated through pathways like the sGC/cGMP pathway and inhibition of calcium entry. nih.gov A thorough examination of this compound for similar cardiovascular effects could reveal new treatments for hypertension. Additionally, the antileishmanial activity observed in related compounds suggests a potential application in treating parasitic diseases. nih.gov

Development of Advanced Delivery Systems for Research Probes

To enhance the utility of this compound as a research probe, the development of advanced delivery systems is crucial. These systems can improve solubility, stability, and targeted delivery to specific cells or tissues, thereby increasing its efficacy and reducing potential off-target effects in preclinical studies.

One promising avenue is the encapsulation of the compound into nanoparticles or liposomes. These delivery vehicles can protect the compound from degradation, control its release profile, and be functionalized with targeting ligands to direct it to specific cell types or subcellular compartments. This approach would be particularly valuable for in vivo studies, allowing for more precise investigation of its biological effects.

Furthermore, the design of prodrugs of this compound could also be explored. A prodrug strategy would involve chemically modifying the compound to render it inactive until it reaches the target site, where it would be converted to its active form by specific enzymes. This approach can improve the pharmacokinetic properties of the compound and enhance its therapeutic index.

Integration with Emerging Technologies in Chemical Biology

The integration of this compound with emerging technologies in chemical biology holds the potential to accelerate our understanding of its mechanism of action and to identify new biological targets.

Chemical Proteomics: Techniques such as affinity-based protein profiling could be employed to identify the direct protein targets of this compound within the cellular proteome. By immobilizing the compound on a solid support, it can be used as a "bait" to capture its binding partners from cell lysates, which can then be identified by mass spectrometry.

High-Content Imaging: Automated microscopy and high-content imaging platforms can be utilized to screen for the effects of this compound on various cellular processes in a high-throughput manner. This can provide valuable information on its phenotypic effects and help to elucidate its mechanism of action.

CRISPR-Cas9 Screening: Genome-wide CRISPR-Cas9 screens can be a powerful tool to identify genes that either enhance or suppress the activity of this compound. This can reveal novel genetic interactions and pathways that are modulated by the compound.

Addressing Challenges in Specificity and Selectivity

A critical aspect of the future development of this compound is a thorough characterization of its specificity and selectivity. While the quinazoline scaffold is known to interact with a variety of biological targets, understanding the precise binding profile of this specific compound is essential for its advancement as a selective research tool or therapeutic agent. researchgate.net

Kinome Profiling: Extensive kinome profiling studies are necessary to assess the selectivity of this compound against a broad panel of protein kinases. This will help to identify any off-target effects and guide further structural modifications to improve selectivity.

Structural Biology: Co-crystallization of this compound with its primary molecular target(s) would provide invaluable insights into the molecular basis of its binding and selectivity. This structural information can guide the rational design of more potent and selective analogues. For instance, understanding how substitutions on the quinazoline ring affect binding to different targets is crucial. nih.gov

Comparative Studies: It is important to compare the selectivity profile of this compound with other known quinazoline-based inhibitors. This will help to position the compound within the existing landscape of small molecule inhibitors and highlight its unique properties.

Long-Term Research Perspectives on Quinazoline-Based Compounds

The long-term research perspective for quinazoline-based compounds, including this compound, remains incredibly promising. The versatility of the quinazoline scaffold allows for extensive chemical modification, enabling the generation of large libraries of compounds with diverse biological activities. mdpi.comresearchgate.net

Scaffold Diversification: Future research will likely focus on the synthesis of novel quinazoline derivatives with improved potency, selectivity, and pharmacokinetic properties. This will involve exploring a wide range of substitutions at various positions of the quinazoline ring. researchgate.netsemanticscholar.org

Multi-Targeting Agents: There is a growing interest in the development of multi-targeting drugs that can simultaneously modulate multiple disease-related pathways. The quinazoline scaffold is well-suited for the design of such agents, and future research could explore the potential of this compound as a starting point for the development of multi-targeted therapies, for example, as dual PI3K and HDAC inhibitors. nih.gov

Resistance Mechanisms: As with any potential therapeutic agent, it is crucial to investigate potential mechanisms of resistance to quinazoline-based compounds. Studies on related compounds have shown that resistance can emerge, and understanding these mechanisms is vital for the long-term clinical success of this class of molecules. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N4-[(4-chlorophenyl)methyl]quinazoline-2,4-diamine?

  • Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiourea-mediated cyclization of 2-aminobenzamide derivatives with 4-chlorobenzyl chloride under reflux conditions is a standard approach. Electrochemical methods using aluminum/carbon electrodes in acetic acid at room temperature have also been reported for analogous quinazolinones, offering higher yields and milder conditions compared to traditional high-temperature routes . Microwave-assisted one-pot syntheses are effective for generating substituted quinazolines with high regioselectivity, achieving yields >75% and enabling rapid optimization of reaction parameters .

Q. How are structural and purity analyses conducted for this compound?

  • Answer: Characterization typically involves:

  • 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., quinazoline C2/C4 amine signals at δ 6.8–7.2 ppm and chlorophenyl methylene protons at δ 4.3–4.6 ppm) .
  • HRMS : For molecular weight validation (e.g., calculated [M+H]+ at m/z 335.24, matching experimental data) .
  • Elemental Analysis : To verify carbon, hydrogen, and nitrogen content (e.g., ±0.3% deviation from theoretical values) .

Q. What are the key considerations for designing biological activity assays?

  • Answer: Focus on target-specific assays:

  • Enzyme Inhibition : Use fluorescence-based or colorimetric assays (e.g., caspase-3 activation for apoptosis studies, as seen in 4-anilinoquinazoline derivatives) .
  • Cytotoxicity : MTT or SRB assays against cancer cell lines, with IC50 values calculated using nonlinear regression models .
  • SAR Studies : Systematically modify substituents (e.g., chloro, benzyl, or pyridyl groups) to correlate structural features with activity .

Advanced Research Questions

Q. How can conflicting spectral data during structural elucidation be resolved?

  • Answer: Contradictions in NMR or HRMS data often arise from:

  • Regioisomeric impurities : Use 2D NMR (e.g., NOESY or HMBC) to confirm spatial correlations between the chlorophenyl methylene group and quinazoline protons .
  • Tautomerism : Dynamic NMR or variable-temperature studies can identify equilibrium states in heterocyclic systems .
  • Crystallography : Single-crystal X-ray diffraction provides definitive proof of molecular geometry, as demonstrated for structurally related thiazole-quinazoline hybrids .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Answer: Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, NMP) enhance solubility of intermediates, while ethanol/water mixtures improve precipitation purity .
  • Catalyst Screening : Transition metals (e.g., Pd/C) or Lewis acids (AlCl3) may accelerate cyclization steps, though electrochemical methods avoid metal contamination .
  • Microwave Irradiation : Reduces reaction times from hours to minutes (e.g., 15–30 min) and improves regioselectivity in multi-substituted quinazolines .

Q. How do computational models enhance understanding of this compound’s bioactivity?

  • Answer:

  • Docking Studies : Predict binding affinities to targets like EGFR or DHFR using software (AutoDock, Schrödinger). For example, chlorophenyl groups may engage in hydrophobic interactions with kinase active sites .
  • QSAR : Correlate electronic descriptors (e.g., Hammett σ values) with IC50 data to prioritize derivatives for synthesis .
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to validate docking predictions .

Q. What experimental evidence supports the role of the 4-chlorophenyl group in biological activity?

  • Answer: Comparative studies show:

  • Enhanced Lipophilicity : Chlorine increases logP values by ~0.5 units, improving membrane permeability (e.g., in 2,4-diaminoquinazoline antitumor agents) .
  • Steric Effects : Bulkier substituents (e.g., trifluoromethyl) reduce activity, suggesting optimal steric tolerance at the N4 position .
  • Metabolic Stability : The 4-chlorophenyl group resists oxidative degradation in microsomal assays compared to unsubstituted analogs .

Methodological Notes

  • Spectral Data Interpretation : Always cross-validate NMR assignments with DEPT-135 or HSQC to distinguish CH2/CH3 groups in complex spectra .
  • Yield Optimization : Design fractional factorial experiments to assess interactions between temperature, solvent, and catalyst loading .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines to mitigate false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4-[(4-chlorophenyl)methyl]quinazoline-2,4-diamine
Reactant of Route 2
Reactant of Route 2
N4-[(4-chlorophenyl)methyl]quinazoline-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.